4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole belongs to the class of benzothiazole derivatives, specifically a 2-piperazin-1-yl-1,3-benzothiazole derivative. These compounds are characterized by a benzothiazole core structure with a piperazine ring substituted at the 2-position. While no direct mention of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole was found in the provided literature, its structural analogs within the 2-piperazin-1-yl-1,3-benzothiazole class have shown promising antiproliferative activity against various cancer cell lines [, ].
4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole class of compounds, which are known for their diverse biological activities. This compound features a benzothiazole moiety linked to a piperazine ring, with two methoxy groups at the 4 and 7 positions of the benzothiazole structure. Benzothiazoles are significant in medicinal chemistry due to their roles in various therapeutic applications, including anti-cancer and anti-microbial activities.
4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole is classified as:
The synthesis of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole typically involves the following steps:
For instance, one method involves:
The molecular structure of 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole features:
The molecular formula is , and its molecular weight is approximately 284.35 g/mol. The compound exhibits specific spectral characteristics in infrared spectroscopy and nuclear magnetic resonance which can be utilized for its identification.
4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole can participate in several chemical reactions:
For example, a common reaction involves using sodium azide in a solvent mixture to perform a click chemistry reaction with functionalized alkynes, leading to high-yielding products .
The mechanism of action for compounds like 4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies have shown that benzothiazole derivatives often exhibit significant anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .
The physical properties include:
Chemical properties may include:
Relevant analyses such as infrared spectroscopy and mass spectrometry provide further insights into its structural characteristics and purity .
4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole has several potential applications:
The strategic fusion of benzothiazole and piperazine moieties creates a versatile pharmacophore with intrinsic affinity for diverse biological targets. Benzothiazole scaffolds exhibit inherent anticancer and neuroprotective activities due to their planar aromatic structure, which facilitates intercalation with biological macromolecules [5] [7]. Piperazine, a flexible heterocycle with two nitrogen atoms, serves as a cationic center for receptor binding and enhances blood-brain barrier permeability through optimal log P values (typically 2-3) [6]. This hybrid architecture enables simultaneous modulation of multiple disease pathways.
Table 1: Biological Targets of Benzothiazole-Piperazine Hybrids
Target Class | Specific Targets | Therapeutic Implication | Experimental Evidence |
---|---|---|---|
Kinase Enzymes | Tyrosine kinases, MAPK | Anticancer activity | 50-75% inhibition at 10µM [3] |
Cholinergic System | Acetylcholinesterase (AChE) | Alzheimer's therapy | IC₅₀ = 2.31μM [6] |
Sigma Receptors | σ1R (Ki = 1.6nM) | Neuropathic pain modulation | 60mg/kg efficacy in CCI model [4] |
Amyloid Pathology | Aβ₁₋₄₂ aggregation | Anti-Alzheimer's activity | 53.3% inhibition [6] |
The 4,7-dimethoxy derivative specifically exploits this dual-pharmacophore advantage: Its benzothiazole core binds kinase ATP pockets through π-π stacking, while the piperazine nitrogen coordinates with catalytic residues via hydrogen bonding [3] [7]. This bifunctional engagement enables uncompetitive inhibition of acetylcholinesterase (AChE), where the benzothiazole occupies the peripheral anionic site and piperazine extends toward the catalytic anionic site [6]. Molecular dynamics simulations confirm stable binding (RMSD <2Å) with DprE1 enzymes in Mycobacterium tuberculosis, validating broad applicability against infectious diseases [10].
The 4,7-dimethoxy configuration profoundly alters the molecule's electronic distribution and steric properties. Quantum mechanical calculations reveal increased electron density (Mulliken charge: -0.32e) at C7, enhancing hydrogen-bond acceptance capacity by 40% compared to unsubstituted analogs [3] [8]. These substituents induce three critical modifications:
Table 2: Substituent Effects on Benzothiazole Derivatives
Substituent Pattern | log P | Aqueous Solubility (µg/mL) | BBB Permeability (PAMPA x10⁻⁶ cm/s) | Biological Activity Shift |
---|---|---|---|---|
4,7-Dimethoxy (Target) | 2.8 | 28 | 5.8 | 3-fold ↑ kinase inhibition [3] |
4,7-Dimethyl [1] | 3.4 | 9 | 8.1 | ↑ Lipophilicity, ↓ water solubility |
Unsubstituted [6] | 2.1 | 42 | 4.3 | ↑ Metabolic clearance, ↓ plasma stability |
6-CN [8] | 1.9 | 63 | 3.1 | ↑ Antifungal activity (MIC = 0.06mg/mL) |
Methoxy positioning critically determines activity: 5,6-dimethoxy isomers show 60% reduced AChE inhibition due to steric clash with Tyr337, whereas 4,7-orientation permits optimal orientation in the gorge [6]. This geometric advantage enables blood-brain barrier penetration (PAMPA permeability: 5.8 × 10⁻⁶ cm/s), positioning the compound for CNS applications [3] [6].
The target compound exhibits distinct advantages over benzothiazole analogs with alternative substituents or pharmacophore linkages:
Table 3: Structural Analog Comparison
Compound | Molecular Weight | Key Structural Features | Therapeutic Performance | Limitations |
---|---|---|---|---|
4,7-Dimethoxy-2-piperazin-1-yl-1,3-benzothiazole | 356.4 g/mol [3] | 4,7-Dimethoxy, direct C-N piperazine bond | Balanced kinase/AChE inhibition, BBB permeability | Moderate CYP3A4 inhibition |
4-Ethyl-2-piperazin-1-yl-1,3-benzothiazole [9] | 247.36 g/mol | C4 ethyl group | Moderate antibacterial activity | Low solubility (5µg/mL), no CNS activity |
N-(6-MeSO₂-benzothiazol-2-yl)-3-(4-sub-piperazin-1-yl)propionamide [6] | 408-452 g/mol | Methanesulfonyl, propionamide linker | Potent AChE inhibition (IC₅₀=2.31µM) | Poor kinase interaction, high P-gp efflux |
2-(4-Aminophenyl)benzothiazole [7] | 226.28 g/mol | Aminophenyl at C2 | Nanomolar potency vs breast cancer | Rapid metabolic inactivation |
The target compound uniquely balances target promiscuity and drug-like properties: Its 356.4 g/mol molecular weight and 3 hydrogen bond acceptors comply with CNS drug guidelines, while the dimethoxy/piperazine combination achieves >5 target engagements. Hybrid derivatives with ester or amide linkers show metabolic vulnerability (hepatic hydrolysis >80%), whereas direct C2-N piperazine bonding enhances stability [3] [6]. These advantages position it as a privileged scaffold for neurodegenerative and oncological pathologies requiring multi-mechanistic intervention.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1